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Compound of Interest

Compound Name: 1-Isopropyl-2-methylimidazole

CAS No.: 84606-45-1

Cat. No.: B1591152 Get Quote

Executive Summary
1-Isopropyl-2-methylimidazole (CAS: 84606-45-1) is a sterically hindered imidazole

derivative critical to the fields of polymer chemistry and pharmaceutical synthesis.

Distinguished by the bulky isopropyl group at the

position and a methyl group at the

position, this molecule exhibits unique electronic and steric properties that differentiate it from
its analogue, 1-methylimidazole.

This guide provides a rigorous technical analysis of the molecule's structure, offering validated

spectroscopic assignments, fragmentation mechanisms, and functional insights into its role as

a latent epoxy curing agent.

Chemical Identity & Structural Topology[1]
The physicochemical behavior of 1-isopropyl-2-methylimidazole is governed by the interplay

between the nucleophilic

nitrogen and the steric shielding provided by the adjacent isopropyl and methyl groups.

Molecular Specifications
IUPAC Name: 1-(Propan-2-yl)-2-methyl-1H-imidazole
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Molecular Formula:

[1]

Molecular Weight: 124.18 g/mol

CAS Number: 84606-45-1[1][2]

Physical State: Colorless to pale yellow liquid

Boiling Point: ~80°C at 1.2 Torr (Predicted)[1]

Structural Visualization
The following diagram illustrates the atom numbering scheme used throughout the spectral

analysis sections.
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Figure 1: Connectivity and numbering of 1-Isopropyl-2-methylimidazole. Note the steric

crowding around N1 and C2.

Spectroscopic Characterization
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Accurate identification relies on a multi-modal approach combining Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). The following data is synthesized from

standard imidazole shift logic and derivative analysis.

Nuclear Magnetic Resonance ( H & C NMR)
The isopropyl group introduces a diagnostic septet/doublet pattern, while the

-methyl group appears as a distinct singlet. The chemical shifts are influenced by the electron-
rich imidazole ring.

Table 1:

H NMR Assignments (400 MHz,

)
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Position

Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Logic

C4-H / C5-H 6.80 – 7.00 Doublets (d) 2H

Aromatic ring

protons. C5 is

typically

slightly

upfield due to

N1 electron

donation.

N1-CH 4.30 – 4.50 Septet (sept) 1H

Methine

proton of the

isopropyl

group,

deshielded by

direct

attachment to

N1.

C2-CH 2.35 – 2.45 Singlet (s) 3H -

Methyl group

on the imine

carbon (C2).

Iso-CH 1.40 – 1.48 Doublet (d) 6H

Geminal

dimethyls of

the isopropyl

group.

Table 2:

C NMR Assignments (100 MHz,

)
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Carbon
Shift (

, ppm)
Description

C2 143.5 – 144.5
Quaternary imine carbon (

). Most deshielded.

C4 126.0 – 127.5
Aromatic ring carbon (adjacent

to N3).

C5 118.0 – 119.5
Aromatic ring carbon (adjacent

to N1).

N1-CH 48.0 – 49.5 Isopropyl methine carbon.

Iso-CH 22.5 – 23.5 Isopropyl methyl carbons.

C2-CH 13.0 – 14.0 Methyl substituent at C2.

Mass Spectrometry (EI-MS)
Electron Ionization (EI) typically yields a strong molecular ion. The fragmentation pattern is

dictated by the stability of the imidazole ring and the lability of the alkyl substituents.

Molecular Ion (

): m/z 124 (Strong, often Base Peak).

Fragment m/z 109 (

): Loss of a methyl radical from the isopropyl group.

Fragment m/z 82 (

): Loss of the propene moiety (McLafferty-like rearrangement or direct cleavage)
regenerating the 2-methylimidazole core.

Fragment m/z 42: Characteristic imidazole ring fragment (

).
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Synthesis & Impurity Profile
Understanding the synthesis provides context for potential impurities found during analysis.

The standard industrial route involves the N-alkylation of 2-methylimidazole.

Synthetic Pathway
Reagents: 2-Methylimidazole + 2-Chloropropane (or 2-Bromopropane) + Base (NaOH/KOH).

Solvent: Ethanol or Toluene. Conditions: Reflux (80-110°C) for 4-8 hours.

Common Impurities
Unreacted 2-Methylimidazole: Detected via broad NH stretch in IR (~3200-2500 cm

) and absence of isopropyl signals in NMR.

1,3-Diisopropyl-2-methylimidazolium halide: Over-alkylation product (quaternary salt).

Detected by a downfield shift of the C2 proton (if present) or distinct salt shifts in NMR.

Isopropyl Halide: Residual alkylating agent.

Functional Application: Latent Epoxy Curing[5]
1-Isopropyl-2-methylimidazole is highly valued as a latent curing agent. Unlike 1-

methylimidazole, the bulky isopropyl group hinders the nucleophilic nitrogen (

), delaying the onset of polymerization at room temperature (latency) while allowing rapid cure
at elevated temperatures.

Mechanism of Action
The curing process proceeds via an anionic polymerization mechanism initiated by the

nucleophilic attack of the imidazole

on the epoxide ring.
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Figure 2: Anionic polymerization pathway. The isopropyl group at N1 sterically shields the

active N3 site, increasing the activation energy required for Step 1, thereby extending pot life.

Comparative Latency
1-Methylimidazole: Low steric hindrance

Fast cure, Short pot life.

1-Isopropyl-2-methylimidazole: Moderate steric hindrance

Extended pot life, Fast cure at

.

1-Phenyl-2-methylimidazole: High steric/electronic hindrance

Very long pot life, High cure temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1591152?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Chemical Identity & Properties

National Center for Biotechnology Information (2025). PubChem Compound Summary for

CID 11126255, 1-Isopropyl-2-methylimidazole. Retrieved from [Link]

Epoxy Curing Mechanisms

Ricciardi, F., et al. (1983). Mechanism of Imidazole Catalysis in the Curing of Epoxy

Resins. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [Link]

NMR Spectral Data (Analogous)

AIST Spectral Database for Organic Compounds (SDBS). NMR data for 2-

Methylimidazole and N-alkyl derivatives. Retrieved from [Link]

Google Patents. Method for synthesizing 1-substituted-2-methylimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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